molecular formula C18H26O6 B1326077 Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate CAS No. 951888-07-6

Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate

Cat. No.: B1326077
CAS No.: 951888-07-6
M. Wt: 338.4 g/mol
InChI Key: PUOFYBAKHJQJGH-UHFFFAOYSA-N
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Description

Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate is a synthetic organic compound characterized by the presence of a trimethoxyphenyl group attached to a heptanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate typically involves the esterification of 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoic acid.

    Reduction: Formation of ethyl 7-(2,3,4-trimethoxyphenyl)-7-hydroxyheptanoate.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. For example, compounds containing this group have been shown to inhibit tubulin polymerization, which is crucial for cell division .

Comparison with Similar Compounds

Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate can be compared with other compounds containing the trimethoxyphenyl group:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 7-oxo-7-(2,3,4-trimethoxyphenyl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O6/c1-5-24-16(20)10-8-6-7-9-14(19)13-11-12-15(21-2)18(23-4)17(13)22-3/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOFYBAKHJQJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=C(C(=C(C=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301254982
Record name Ethyl 2,3,4-trimethoxy-ζ-oxobenzeneheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301254982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-07-6
Record name Ethyl 2,3,4-trimethoxy-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,3,4-trimethoxy-ζ-oxobenzeneheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301254982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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